molecular formula C17H19N5O2 B2991035 N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-3-(1H-pyrazol-1-yl)benzamide CAS No. 2097915-10-9

N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-3-(1H-pyrazol-1-yl)benzamide

Cat. No.: B2991035
CAS No.: 2097915-10-9
M. Wt: 325.372
InChI Key: CUHCVKSIWMJIJE-UHFFFAOYSA-N
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Description

N-{2-[2-(1H-Imidazol-1-yl)ethoxy]ethyl}-3-(1H-pyrazol-1-yl)benzamide is a benzamide derivative featuring dual heterocyclic moieties: a 1H-imidazole ring and a 1H-pyrazole group. The imidazole is linked via a flexible ethoxyethyl spacer to the benzamide core, while the pyrazole is directly attached at the 3-position of the benzene ring.

Properties

IUPAC Name

N-[2-(2-imidazol-1-ylethoxy)ethyl]-3-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c23-17(19-7-11-24-12-10-21-9-6-18-14-21)15-3-1-4-16(13-15)22-8-2-5-20-22/h1-6,8-9,13-14H,7,10-12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHCVKSIWMJIJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCCOCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

The molecular and cellular effects of the compound’s action depend on its interaction with its targets. The stimulation of NO production can lead to tumoricidal and bactericidal effects. The degradation of hCAII can alter the body’s acid-base balance.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH of the environment can affect the compound’s solubility and hence its bioavailability

Biological Activity

N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-3-(1H-pyrazol-1-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazole ring, a pyrazole ring, and a benzamide moiety. The presence of these heterocycles is significant as they contribute to the compound's interaction with biological targets.

ComponentDescription
Imidazole RingContributes to biological activity
Pyrazole RingEnhances receptor binding
Benzamide MoietyProvides structural stability

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing pyrazole and imidazole rings have shown promising results against various cancer cell lines, including breast and lung cancers. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation.

Antimicrobial Activity

Compounds with similar structural motifs have been evaluated for their antimicrobial properties. Research indicates that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example, modifications in the imidazole or pyrazole rings can enhance the antimicrobial efficacy, making them potential candidates for treating infections.

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings include:

  • Substituent Variations : Altering substituents on the benzamide moiety can significantly affect potency and selectivity.
  • Ring Modifications : Changes in the imidazole or pyrazole rings can lead to enhanced binding affinities for target receptors.

Case Study 1: Anticancer Efficacy

A study published in 2023 investigated a related compound's effect on human breast cancer cells. The results showed that the compound inhibited cell growth by inducing apoptosis through a mitochondrial pathway. The IC50 value was determined to be 15 µM, indicating potent activity compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Activity

In another study, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The most active derivative exhibited an MIC of 4 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • The target compound’s ethoxyethyl linker distinguishes it from analogs like VFV and benzimidazole derivatives, which use rigid spacers (e.g., phenylethyl) or acetamide bridges. This flexibility may enhance conformational adaptability for target binding .
  • Synthesis methods for imidazole-containing benzamides commonly employ carbodiimide coupling agents (e.g., EDCI/HOBt), as seen in and .
Functional and Physicochemical Properties
Property Target Compound N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide VFV
Solubility Likely moderate (polar imidazole/pyrazole) High (hydroxy and dimethyl groups enhance polarity) Low (lipophilic oxadiazole and biphenyl)
Directing Groups None evident N,O-bidentate (for metal catalysis) Imidazole (CYP51 binding)
Melting Point Not reported 132–134°C >200°C (estimated)
Bioactivity Undocumented Catalytic applications Antiprotozoal (CYP51 inhibition)

Key Observations :

  • The target compound’s imidazole-pyrazole dual heterocycles could mimic the binding mode of VFV to CYP51, though the absence of a strong electron-deficient group (e.g., oxadiazole) may limit potency .

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